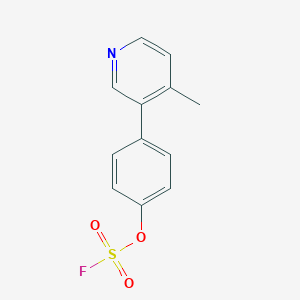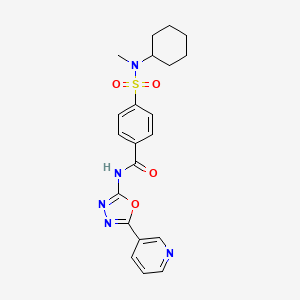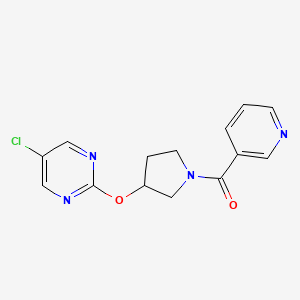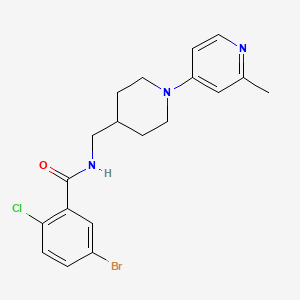
N-(4-氯苯基)-N'-(1,2,3-噻二唑-4-基羰基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
INTRODUCTION N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CTT) is a small molecule with a wide range of applications in scientific research. CTT is widely used as a research tool to study the biochemical and physiological effects of drugs and chemicals, as well as to monitor physiological processes in the body. CTT has been used in a variety of laboratory experiments, such as cell culture, animal models, and in vitro assays. SYNTHESIS METHOD CTT can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction, the direct reaction of an aryl halide with a thiourea, and the reaction of an aryl halide with an amino-thiourea. SCIENTIFIC RESEARCH APPLICATIONS CTT has been used in a wide range of scientific research applications, including the study of drug metabolism and pharmacology, the study of cell signaling pathways, the study of enzyme activities, the study of gene expression, and the study of cell proliferation and apoptosis. CTT has also been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. MECHANISM OF ACTION CTT acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. CTT has also been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and the activity of enzymes. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS CTT has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell proliferation and apoptosis. CTT has also been shown to have an effect on the nervous system, the cardiovascular system, and the immune system. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS CTT has a number of advantages for laboratory experiments, including its low cost, its low toxicity, and its ability to be synthesized in a variety of ways. However, CTT also has a number of limitations, including its potential for off-target effects and its potential to cause adverse side effects. FUTURE DIRECTIONS Future research on CTT could focus on its potential use as a therapeutic agent, its potential to be used in combination with other drugs, its potential to be used in the treatment of cancer, its potential to be used in the treatment of neurological disorders, and its potential to be used in the treatment of inflammatory diseases. Additionally, further research could be done to better understand the biochemical and physiological effects of CTT and to develop better methods of synthesis.
科学研究应用
合成和表征
N-(4-氯苯基)-N'-(1,2,3-噻二唑-4-基羰基)硫脲衍生物通过各种光谱技术合成和表征,展示了它们的结构特性和在不同研究领域进一步改性和应用的潜力。合成涉及产生这些化合物的特定反应,通过红外、1H 和 13C 核磁共振以及质谱证实了这些化合物的高纯度。这些工艺突出了该化合物用于材料科学、生物化学和药理学中进一步化学改性和应用的多功能框架 (Yusof 等人,2010 年),(Saeed 和 Parvez,2005 年)。
抗病毒和抗菌应用
对噻二唑衍生物(包括与 N-(4-氯苯基)-N'-(1,2,3-噻二唑-4-基羰基)硫脲类似的衍生物)的抗病毒和抗菌特性的研究显示出有希望的结果。这些化合物显示出抑制各种病原体生长的潜力,这可能导致对传染病的新治疗方法。研究表明,某些衍生物对烟草花叶病毒具有显着的活性,表明它们作为抗病毒剂的潜力 (Chen 等人,2010 年)。
抗氧化活性
硫脲衍生物表现出有效的抗氧化活性,表明它们在与氧化应激相关的疾病中具有治疗应用的潜力。该活性通过各种体外测定进行测量,表明这些化合物可以中和自由基并可能保护细胞免受氧化损伤。构效关系研究进一步有助于理解其抗氧化特性的化学基础 (Reddy 等人,2015 年)。
酶抑制和传感应用
硫脲衍生物也因其酶抑制能力而受到探索,这对于开发治疗各种疾病(包括神经退行性疾病)至关重要。一些研究专注于它们抑制胆碱酯酶的能力,提供了它们在管理阿尔茨海默病等疾病中的潜在用途的见解。此外,还研究了这些化合物的水银传感能力,展示了它们在环境监测和安全应用中的多功能性 (Rahman 等人,2021 年)。
缓蚀
噻二唑衍生物在酸性环境中金属缓蚀中的应用是另一个关注领域。这些化合物可以在金属表面形成保护层,显着降低腐蚀速率。这种特性在金属保存至关重要的工业环境中特别有价值 (Bentiss 等人,2007 年)。
属性
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4OS2/c11-6-1-3-7(4-2-6)12-10(17)13-9(16)8-5-18-15-14-8/h1-5H,(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBSFIECDEMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)
![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)



![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)



![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)